molecular formula C18H14F6N2O4 B2972042 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1351616-44-8

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2972042
CAS No.: 1351616-44-8
M. Wt: 436.31
InChI Key: QWYXRWWTXFQGJA-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound characterized by the presence of trifluoromethyl groups, hydroxyl groups, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of amide bonds. Common synthetic routes may include:

    Formation of the Hydroxyphenylpropyl Intermediate: This step involves the reaction of a phenylpropyl precursor with a trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group and hydroxyl group.

    Amide Bond Formation: The hydroxyphenylpropyl intermediate is then reacted with an ethanediamide derivative, which contains the 4-(trifluoromethoxy)phenyl group, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bonds can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and aromatic rings may facilitate binding to proteins or enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester
  • sodium 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propane-1-sulfonate

Uniqueness

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the combination of trifluoromethyl groups, hydroxyl groups, and aromatic rings, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O4/c19-17(20,21)16(29,11-4-2-1-3-5-11)10-25-14(27)15(28)26-12-6-8-13(9-7-12)30-18(22,23)24/h1-9,29H,10H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYXRWWTXFQGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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